Methyl 4-aminopiperidine-4-carboxylate
Description
Methyl 4-aminopiperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with an amino group and a methyl ester at the 4-position. It serves as a key synthon in peptide synthesis, particularly for stabilizing β-turn conformations in tripeptides due to its α,α-disubstituted α-amino acid-like structure . The compound is structurally versatile, with applications in pharmaceutical intermediates and organic synthesis. Its dihydrochloride form (CAS 161315-19-1) has a molecular formula of C₇H₁₆Cl₂N₂O₂ and a molecular weight of 231.12 g/mol .
Properties
IUPAC Name |
methyl 4-aminopiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6(10)7(8)2-4-9-5-3-7/h9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEORFRKLBYOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628846 | |
| Record name | Methyl 4-aminopiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784114-44-9 | |
| Record name | Methyl 4-aminopiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Ester Derivatives of 4-Aminopiperidine-4-carboxylate
- Ethyl 4-aminopiperidine-4-carboxylate: This analog replaces the methyl ester with an ethyl group. While structurally similar, it has been discontinued commercially, suggesting challenges in synthesis, stability, or demand compared to the methyl ester .
- Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1): Substitution at the 1-position with a benzyl ester increases steric bulk (molar mass: 234.29 g/mol) and alters reactivity. It has a melting point of 68°C and requires stringent handling precautions due to uncharacterized toxicity .
| Property | Methyl 4-Aminopiperidine-4-carboxylate | Benzyl 4-Aminopiperidine-1-carboxylate |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂O₂ | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 156.18 (free base) | 234.29 |
| Melting Point | Not reported | 68°C |
| Key Applications | Peptide synthesis | Pharmaceutical intermediates |
Positional Isomers and Functional Group Variations
- 1-Benzyl-4-methoxycarbonylpiperidine Derivatives: These compounds, such as those synthesized by McClure et al. (1993), feature a methoxycarbonyl group at the 4-position and a benzyl group at the 1-position. NMR data (e.g., ¹H NMR: δ 3.78 ppm for CO₂CH₃) highlight the electronic environment of the ester group, comparable to this compound .
- Methyl 2-Oxopiperidine-4-carboxylate (CAS 25504-47-6): Replacement of the amino group with a ketone (2-oxo) reduces basicity. This compound has a molecular weight of 157.17 g/mol and is used in synthetic chemistry, though its purity challenges (56% in one batch) suggest instability .
Heterocyclic Analogs
- Pyridine-Based Derivatives: Methyl 4-aminopyridine-2-carboxylate (CAS 850689-13-3): Replacing the piperidine ring with a pyridine ring introduces aromaticity, altering solubility and reactivity. Similarity scores (0.87–0.97) indicate structural resemblance but distinct electronic properties .
Pharmacologically Relevant Analogs
- Carfentanil Precursors: Derivatives like 1-benzyl-4-[N-(1-oxopropyl)]-N-phenylpiperidinecarboxylate demonstrate the role of piperidine carboxylates in opioid synthesis. This compound’s amino group could enhance binding affinity in such applications .
Key Findings and Implications
Structural Impact on Function :
- The methyl ester’s compact size (vs. benzyl or ethyl) enhances solubility and bioavailability in peptide synthesis .
- Substitution at the 4-position (vs. 1-position) optimizes spatial arrangement for β-turn stabilization in peptides .
Stability and Handling :
- Benzyl derivatives require rigorous PPE due to undefined toxicity, whereas methyl analogs lack detailed safety data, highlighting a research gap .
Spectroscopic Signatures :
- Esters in this class show characteristic NMR signals (e.g., δ 3.7–3.8 ppm for CO₂CH₃) and GC/MS fragmentation patterns, aiding structural confirmation .
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